molecular formula C13H12N4OS B13864880 3-(4-Ethoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine

3-(4-Ethoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13864880
M. Wt: 272.33 g/mol
InChI Key: WRQCBEBXSOGCGT-UHFFFAOYSA-N
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Description

3-(4-Ethoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that combines the structural features of quinoline and thiadiazole. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique chemical properties. The quinoline moiety is known for its presence in various biologically active compounds, while the thiadiazole ring is recognized for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-ethoxyquinoline-2-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline-thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.

    Industry: Utilized in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process, while the thiadiazole ring can inhibit enzymes involved in inflammatory pathways. These interactions lead to the compound’s observed biological activities, such as antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Known for its antimicrobial properties.

    2-Aminoquinoline: Used in the synthesis of antimalarial drugs.

    1,2,4-Thiadiazole derivatives: Known for their diverse pharmacological activities.

Uniqueness

3-(4-Ethoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the combination of the quinoline and thiadiazole moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

3-(4-ethoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C13H12N4OS/c1-2-18-11-7-10(12-16-13(14)19-17-12)15-9-6-4-3-5-8(9)11/h3-7H,2H2,1H3,(H2,14,16,17)

InChI Key

WRQCBEBXSOGCGT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC2=CC=CC=C21)C3=NSC(=N3)N

Origin of Product

United States

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